molecular formula C16H14N4O4S B11039199 Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate

Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate

Cat. No.: B11039199
M. Wt: 358.4 g/mol
InChI Key: LTDBXNHBINGNOP-UHFFFAOYSA-N
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Description

Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms. This particular compound features a unique structure that includes a furan ring, a triazoloquinazoline core, and a sulfanyl acetate group. The combination of these functional groups imparts distinct chemical and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes the following steps:

    Formation of the Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline core.

    Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions.

    Attachment of the Sulfanyl Acetate Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines .

Scientific Research Applications

Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl {[6-(furan-2-yl)-8-oxo-5,6,7,8-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl}acetate is unique due to its combination of a furan ring, triazoloquinazoline core, and sulfanyl acetate group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C16H14N4O4S

Molecular Weight

358.4 g/mol

IUPAC Name

methyl 2-[[6-(furan-2-yl)-8-oxo-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-2-yl]sulfanyl]acetate

InChI

InChI=1S/C16H14N4O4S/c1-23-14(22)8-25-16-18-15-17-11-5-9(13-3-2-4-24-13)6-12(21)10(11)7-20(15)19-16/h2-4,7,9H,5-6,8H2,1H3

InChI Key

LTDBXNHBINGNOP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CSC1=NN2C=C3C(=NC2=N1)CC(CC3=O)C4=CC=CO4

Origin of Product

United States

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